molecular formula C10H13NO2 B3255436 (2S,3S)-2-amino-3-phenylbutanoic acid CAS No. 25488-25-9

(2S,3S)-2-amino-3-phenylbutanoic acid

Cat. No.: B3255436
CAS No.: 25488-25-9
M. Wt: 179.22 g/mol
InChI Key: IRZQDMYEJPNDEN-CBAPKCEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2-amino-3-phenylbutanoic acid is a chiral amino acid derivative with significant importance in organic chemistry and biochemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity. The presence of both an amino group and a phenyl group attached to the butanoic acid backbone makes it a versatile building block for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-amino-3-phenylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry. For instance, the use of chiral pool synthesis starting from naturally occurring amino acids or the application of asymmetric hydrogenation of suitable precursors can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis techniques. These methods often employ chiral catalysts and high-pressure hydrogenation processes to achieve the desired stereochemistry with high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-amino-3-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Typical reaction conditions involve controlled temperatures and pH to ensure selective reactivity and high yields .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

Scientific Research Applications

(2S,3S)-2-amino-3-phenylbutanoic acid has a wide range of scientific research applications:

    Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and natural products.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug synthesis.

    Industry: It is utilized in the production of chiral catalysts and ligands for asymmetric synthesis

Mechanism of Action

The mechanism of action of (2S,3S)-2-amino-3-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. It can act as an enzyme inhibitor or activator, modulating biochemical pathways and cellular processes. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts unique reactivity and biological activity. Its ability to serve as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(2S,3S)-2-amino-3-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)/t7-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZQDMYEJPNDEN-CBAPKCEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-2-amino-3-phenylbutanoic acid
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Reactant of Route 6
(2S,3S)-2-amino-3-phenylbutanoic acid

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